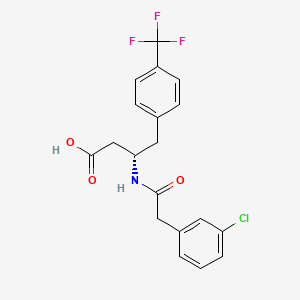
Catpb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CATPB, also known as (S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid, is a potent, selective free fatty acid receptor 2 (FFA2R/GPR43) antagonist . It is an acetamidophenylbutanoate derivative with inverse agonist and antagonist activity against human FFA2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H17ClF3NO3 . The InChI key for this compound is QOSIJVVNNGXEKE-INIZCTEOSA-N . The compound has a molecular weight of 399.79 .
Physical And Chemical Properties Analysis
This compound is soluble to 100 mM in DMSO and to 50 mM in ethanol . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 rotatable bonds. Its topological polar surface area is 66.4 .
科学研究应用
1. 逆向激动剂和拮抗剂作用于人 FFA2 (GPR43) Catpb 是一种乙酰氨基苯基丁酸酯衍生物,对人 FFA2 (GPR43) 具有逆向激动剂和拮抗剂活性,但对小鼠或大鼠则没有 {svg_1}。这意味着 this compound 即使在没有配体的情况下也能降低 FFA2 受体的活性,并且还能阻断其他激动剂的作用。
2. 抑制组成型和丙酸盐刺激的 hFFA2 GTPγS 掺入 this compound 被证明可以抑制组成型和丙酸盐 (C3) 刺激的 hFFA2 GTPγS 掺入 {svg_2}。这表明 this compound 可以调节 FFA2 受体的信号传导,这可能对各种生理过程产生影响。
3. 抑制 C3 诱导的 hFFA2 G159E 活性 this compound 也能够抑制 C3 诱导的 hFFA2 G159E 活性 {svg_3}。这表明 this compound 可以影响 FFA2 受体特定变体的功能。
4. 抑制 C3 诱导的表达 hFFA2 的细胞中细胞内 ERK 磷酸化 this compound 的另一个应用是抑制 C3 诱导的表达 hFFA2 的细胞中细胞内 ERK 磷酸化 {svg_4}。这表明 this compound 可以影响细胞内信号通路,可能影响广泛的细胞功能。
5. 游离脂肪酸受体 2 的磷酸化条形码 this compound 已被用于研究磷酸化条形码的概念 {svg_5}。 在这方面,发现 this compound 降低了 pSer 296 /pSer 297 抗血清对受体的基础检测程度 {svg_6}。这表明 this compound 可以影响 FFA2 受体的磷酸化状态,这可能会影响其功能和信号传导。
6. 组织特异性对 FFA2 受体磷酸化的影响 有趣的是,this compound 对 FFA2 受体磷酸化的影响似乎是组织特异性的 {svg_7}。这表明 this compound 可用于研究 FFA2 受体的组织特异性功能和调节。
作用机制
Target of Action
Catpb is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2R), also known as GPR43 . FFA2R is a G-protein-coupled receptor that binds short-chain fatty acids (SCFAs) produced by the microbial fermentation of carbohydrates . It is expressed in a variety of tissues, including adipose tissue, inflammatory cells, and the gastrointestinal tract .
Mode of Action
This compound interacts with FFA2R, inhibiting its activation by SCFAs . It has been shown to inhibit the transient rise in intracellular Ca²⁺ induced in neutrophils by acetate or Cmp1 (FFA2R agonist) . Additionally, this compound inhibits Cmp1-induced NADPH oxidase activity .
Biochemical Pathways
The interaction of this compound with FFA2R affects several biochemical pathways. For instance, it increases forskolin-induced cAMP production and inhibits acetate-induced MAPK signaling in cells expressing human FFA2R . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on FFA2R. For instance, it has been shown to reduce the viability of 4T1 cells, a mouse breast cancer cell line . Additionally, it significantly affects cell morphology, clonogenicity, and migration, according to the evaluation of MDA-MB-231 and 4T1 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota, which produces the SCFAs that activate FFA2R, can influence the action of this compound . Changes in the composition of the gut microbiota, due to factors such as diet and antibiotic use, can alter SCFA production and thus potentially influence the efficacy of this compound .
生物活性
Catpb has been shown to possess a variety of biological activities, including the ability to catalyze enzymatic reactions, inhibit the growth of bacteria, and modulate cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects, including the ability to regulate gene expression, modulate the activity of enzymes, and alter the structure and function of proteins.
实验室实验的优点和局限性
Catpb has a number of advantages for laboratory experiments, including its versatility, stability, and ease of synthesis. However, there are also a number of limitations for laboratory experiments, including its limited solubility and its potential for degradation.
未来方向
For Catpb research include the development of new and improved synthetic methods, the exploration of new applications, and the development of new and improved therapeutic agents. Additionally, research should be conducted to further understand the mechanisms of action of this compound and its pharmacodynamics. Finally, research should be conducted to evaluate the safety and efficacy of this compound in clinical trials.
合成方法
Catpb can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS), native chemical ligation (NCL), and recombinant DNA technology. SPPS is a method of synthesizing peptides from amino acids, and is often used to produce this compound in small quantities. NCL is a method of synthesizing proteins from peptides, and is often used to produce this compound in larger quantities. Recombinant DNA technology is used to produce this compound from genes, and is often used to produce this compound in large quantities.
生化分析
Biochemical Properties
Catpb plays a significant role in biochemical reactions by inhibiting the activity of free fatty acid receptor 2 (FFA2R). This receptor is involved in various physiological processes, including inflammation and metabolism. This compound interacts with FFA2R by binding to the receptor and preventing its activation by endogenous ligands such as short-chain fatty acids . This interaction inhibits the transient rise in intracellular calcium levels induced by FFA2R agonists, thereby modulating cellular responses .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FFA2R, this compound affects the signaling pathways that are activated by this receptor, leading to changes in gene expression and cellular metabolism. For example, this compound inhibits the NADPH oxidase activity induced by FFA2R agonists, which plays a role in the production of reactive oxygen species and inflammation . This inhibition can have significant effects on cellular function and overall physiological processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to free fatty acid receptor 2 (FFA2R) and preventing the receptor’s activation by endogenous ligands. This binding interaction inhibits the receptor’s ability to induce intracellular signaling pathways, such as the rise in intracellular calcium levels and the activation of NADPH oxidase . By blocking these pathways, this compound modulates cellular responses and influences various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to 2 years and -80°C for up to 6 months . Repeated freeze-thaw cycles can lead to product inactivation. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FFA2R activity without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including alterations in metabolic processes and potential toxicity to specific organs . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to the activity of free fatty acid receptor 2 (FFA2R). By inhibiting FFA2R, this compound affects the metabolic flux and levels of metabolites associated with this receptor’s activity. For example, this compound can modulate the production of reactive oxygen species and the inflammatory response by inhibiting NADPH oxidase activity . This modulation can have significant effects on overall metabolic processes and physiological functions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound within different cellular compartments. For example, this compound can be transported into cells via specific transporters and bind to intracellular proteins that facilitate its distribution within the cell . This transport and distribution play a crucial role in determining the compound’s overall efficacy and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This compound can localize to various subcellular compartments, including the cytoplasm and organelles involved in metabolic processes . This localization can affect the compound’s activity and function, particularly in modulating cellular responses and physiological processes.
属性
IUPAC Name |
(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSIJVVNNGXEKE-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


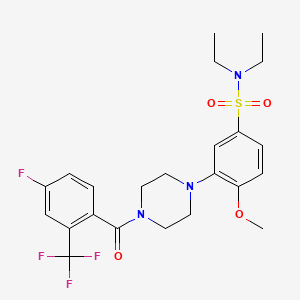
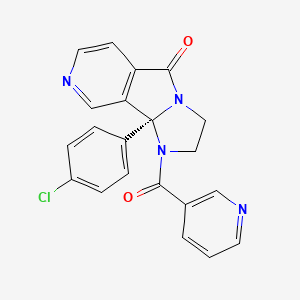
![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)
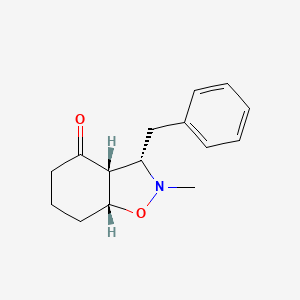
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
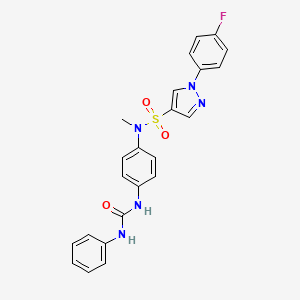
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)
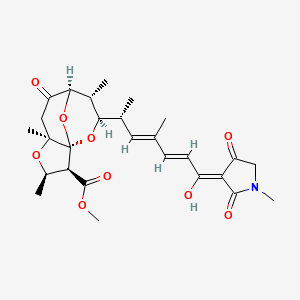

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)
